AB-CHMINACA-d4

Description

Properties

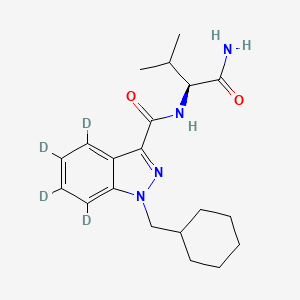

Molecular Formula |

C20H28N4O2 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-4,5,6,7-tetradeuterioindazole-3-carboxamide |

InChI |

InChI=1S/C20H28N4O2/c1-13(2)17(19(21)25)22-20(26)18-15-10-6-7-11-16(15)24(23-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H2,21,25)(H,22,26)/t17-/m0/s1/i6D,7D,10D,11D |

InChI Key |

KJNZIEGLNLCWTQ-VPJWBNDVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=NN2CC3CCCCC3)C(=O)N[C@@H](C(C)C)C(=O)N)[2H])[2H] |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediate Synthesis

The synthesis begins with methyl indazole-3-carboxylate derivatives. Alkylation reactions using deuterated reagents, such as deuterated alkyl halides, introduce deuterium into the indazole ring. For example, sodium hydride-mediated alkylation with deuterated cyclohexylmethyl bromide yields the N-alkylated intermediate. Subsequent hydrolysis of the methyl ester to the carboxylic acid is performed under acidic or basic conditions, followed by amide coupling with a deuterated valinamide moiety using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) activation.

Key Reaction Steps:

-

Alkylation :

-

Hydrolysis :

-

Amide Coupling :

Deuterium Incorporation Strategies

Deuterium is introduced via two primary methods:

-

Deuterated Reagents : Use of deuterated alkylating agents (e.g., D4-cyclohexylmethyl bromide) ensures isotopic labeling at the indazole ring.

-

Isotope Exchange : Post-synthetic deuteration via acid- or base-catalyzed exchange, though less common due to potential side reactions.

Analytical Validation of Synthetic Products

Structural Confirmation

Post-synthesis characterization employs:

Purity and Stability Testing

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantifies residual solvents and byproducts, ensuring chemical purity >99%.

-

Stability Studies : Storage at -20°C in amber vials preserves integrity for >24 months.

Challenges in Large-Scale Production

Isotopic Dilution

Incomplete deuteration may result in isotopologue impurities (e.g., d3 or d5 variants), necessitating rigorous purification via preparative HPLC.

Regulatory Compliance

This compound is classified as a Schedule I compound in the U.S., requiring licensed facilities for synthesis and distribution.

Comparative Analysis of AB-CHMINACA and this compound

| Parameter | AB-CHMINACA | This compound |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 356.47 | 360.50 |

| Key Synthetic Step | Alkylation with cyclohexylmethyl bromide | Alkylation with D4-cyclohexylmethyl bromide |

| Primary Use | Psychoactive compound | Analytical internal standard |

Quality Control and Standardization

Chemical Reactions Analysis

Stability and Reactivity Under Analytical Conditions

-

Incompatible Materials : Oxidizing/reducing agents induce hazardous reactions .

-

Thermal Decomposition : Produces carbon monoxide (CO) and carbon dioxide (CO₂) .

-

Degradants : A potential degradant (observed at 4.83 min retention time in GC-MS) shares fragment ions (215.118 m/z) with AB-PINACA and AMB, suggesting structural similarities .

Table 1: Key Stability Observations in Biological Matrices

| Matrix | Storage Condition | Stability Outcome |

|---|---|---|

| Preserved Blood | Room temperature | Degradant formation (4.83 min RT) with fragment ion 215.118 m/z |

| Urine | Freezer (-20°C) | >90% stability over 5 weeks; minimal ionization suppression (<25%) |

| Blood | Refrigerator (4°C) | Moderate degradant formation; precision maintained at ±15% bias |

Ionization and Analytical Performance

AB-CHMINACA-d4 demonstrates consistent ionization efficiency in LC-MS/MS workflows, with minimal matrix effects in urine compared to blood :

-

Ionization Suppression : <25% in urine at 1:10 dilution vs. >25% in blood .

-

Precision : ±17.58% RSD for AB-CHMINACA quantification when using this compound as an internal standard .

Table 2: Mass Spectrometry Parameters

Degradation Pathways

While explicit reaction mechanisms remain uncharacterized, indirect evidence suggests:

Scientific Research Applications

Toxicology and Pharmacological Studies

AB-CHMINACA-d4 is primarily studied for its effects on the endocannabinoid system, particularly its interaction with cannabinoid receptors. Research indicates that synthetic cannabinoids like AB-CHMINACA can produce potent psychoactive effects, often surpassing those of natural cannabinoids.

Behavioral Studies

Studies have demonstrated that AB-CHMINACA affects locomotor activity and anxiety levels in animal models. For example, behavioral assessments showed significant changes in distance traveled and velocity after administration of AB-CHMINACA, indicating its potential for inducing catalepsy or anxiety-like behaviors .

Metabolic Pathways

The metabolism of this compound is complex, involving various pathways that lead to multiple active metabolites. Understanding these metabolic pathways is crucial for assessing the drug's pharmacokinetics and potential toxicity. Research has shown that the primary metabolites interact with cannabinoid receptors, influencing their pharmacological effects .

Forensic Applications

The detection and quantification of this compound in biological matrices (such as blood and urine) are critical for forensic toxicology. Recent studies have developed methods for identifying synthetic cannabinoids and their metabolites in postmortem samples, providing insights into their prevalence and impact on human health .

Analytical Techniques

Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to detect this compound in various biological samples. These techniques allow for rapid screening and confirmation of synthetic cannabinoids, aiding forensic investigations .

Case Studies

Several case studies illustrate the implications of this compound use in real-world scenarios:

Postmortem Toxicology Case

A case study reported the detection of this compound in a postmortem sample from an individual with a history of synthetic cannabinoid use. The findings highlighted the challenges in interpreting toxicological results due to the presence of multiple synthetic cannabinoids and their metabolites .

Clinical Toxicity Reports

Clinical reports have documented severe toxicity associated with this compound use, including symptoms such as agitation, hallucinations, and cardiovascular complications. These cases underscore the need for ongoing monitoring and research into synthetic cannabinoids' health effects .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Mechanism of Action

AB-CHMINACA-d4, like its parent compound AB-CHMINACA, exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The binding of this compound to these receptors activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

<sup>*</sup>Predicted based on non-deuterated analogs .

Key Differences

Side-Chain Modifications :

- AB-FUBINACA incorporates a fluorobenzyl group, enhancing lipophilicity (Log P = 2.78) and receptor-binding affinity compared to AB-CHMINACA .

- AB-PINACA features a shorter pentyl chain, reducing molecular weight (330.43 g/mol) and altering metabolic pathways .

Deuterated vs. Non-Deuterated Analogs: this compound exhibits a +4.04 Da mass shift relative to AB-CHMINACA, critical for MS differentiation. Its solubility and Log P remain comparable, ensuring consistent chromatographic behavior .

Analytical Utility :

- This compound is used as an internal standard, while ACHMINACA (a structural analog with adamantyl substitution) requires specialized detection due to its higher molecular weight (382.50 g/mol) and distinct fragmentation patterns in GC-MS .

Research Findings and Analytical Data

Table 2: Analytical Parameters in Forensic Testing

| Parameter | This compound | AB-CHMINACA | AB-FUBINACA |

|---|---|---|---|

| Retention Time (GC-MS) | 12.3 min | 12.1 min | 13.5 min |

| Major MS Fragments | m/z 243, 214 | m/z 239, 210 | m/z 255, 226 |

| Detection Limit (LC-MS/MS) | 0.1 ng/mL | 0.1 ng/mL | 0.05 ng/mL |

Metabolic Stability

- This compound resists metabolic degradation better than non-deuterated analogs, as deuterium reduces the rate of cytochrome P450-mediated oxidation .

Notes and Limitations

Analytical Challenges: Co-elution with non-deuterated analogs in chromatography requires high-resolution MS for differentiation .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing AB-CHMINACA-d4 in a laboratory setting?

- Methodological Answer : Synthesis of deuterated compounds like this compound requires precise isotopic labeling (e.g., deuterium substitution at specific positions). Key steps include:

- Deuterium incorporation : Verify efficiency via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

- Purification : Use high-performance liquid chromatography (HPLC) with deuterated solvent compatibility to avoid isotopic exchange .

- Characterization : Confirm structure via tandem MS, infrared (IR) spectroscopy, and quantitative NMR. Compare spectral data to non-deuterated analogs to validate isotopic integrity .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Variables : Temperature (e.g., -20°C vs. 4°C), solvent composition (e.g., acetonitrile vs. methanol), and exposure to light .

- Data Collection : Use LC-MS/MS to monitor degradation products over time. Include triplicate samples and negative controls to account for environmental contamination .

- Analysis : Apply Arrhenius kinetics to predict shelf-life. Report uncertainties in degradation rates using error bars or confidence intervals .

Advanced Research Questions

Q. What methodological challenges arise when using this compound as an internal standard in quantitative bioanalytical studies?

- Methodological Answer :

- Isotopic Effects : Ensure deuterium does not alter chromatographic retention times or ionization efficiency compared to non-deuterated analytes. Validate via spike-recovery experiments in biological matrices (e.g., plasma, urine) .

- Cross-Contamination : Implement blank runs between samples to detect carryover. Use orthogonal detection methods (e.g., UV and MS) to confirm specificity .

- Statistical Validation : Calculate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios. Apply ANOVA to compare batch-to-batch variability .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

- Methodological Answer :

- Source Analysis : Evaluate differences in experimental conditions (e.g., dosing routes, animal models) and analytical methods (e.g., LC-MS vs. GC-MS). Cross-reference metadata from primary sources .

- Meta-Analysis : Use standardized effect sizes to aggregate data. Assess heterogeneity via I² statistics and address biases (e.g., publication bias) using funnel plots .

- Replication : Reproduce conflicting studies with controlled variables. Publish negative results to enhance transparency .

Q. What ethical and methodological guidelines apply to handling this compound in interdisciplinary research?

- Methodological Answer :

- Regulatory Compliance : Follow DEA guidelines for synthetic cannabinoid analogs (DEA #7031) and institutional biosafety protocols .

- Data Integrity : Document all synthesis and characterization steps in lab notebooks with witness signatures. Use blockchain-based timestamping for critical data .

- Collaboration : Share reference standards via Material Transfer Agreements (MTAs) to ensure traceability and prevent misuse .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for comparing the metabolic profiles of this compound and its non-deuterated counterpart?

- Methodological Answer :

- Multivariate Analysis : Use principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify isotopic vs. metabolic effects .

- Error Handling : Report relative standard deviations (RSD) for technical replicates. Use Welch’s t-test for unequal variances in metabolite concentrations .

- Visualization : Create heatmaps with hierarchical clustering to highlight significant metabolic pathways. Include confidence intervals in bar graphs .

Future Directions and Knowledge Gaps

Q. How can researchers optimize this compound for mechanistic studies of cannabinoid receptor binding dynamics?

- Methodological Answer :

- Isotopic Labeling : Use deuterium as a probe for hydrogen-bonding interactions in molecular dynamics simulations. Validate with X-ray crystallography .

- Kinetic Studies : Apply stopped-flow fluorescence to measure binding rates. Compare deuterated vs. non-deuterated analogs to isolate isotopic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.